molecular formula C7H14Cl2F2N2O2 B2545033 2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride CAS No. 2490430-31-2

2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride

Cat. No.: B2545033
CAS No.: 2490430-31-2
M. Wt: 267.1
InChI Key: QGUBHEIDKYYLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride” is a chemical compound with the molecular formula C7H14Cl2F2N2O2 and a molecular weight of 267.1 . It is intended for research use only and is not meant for human or veterinary use.


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H12F2N2O2.2ClH/c8-7(9,6(12)13)5-11-3-1-10-2-4-11;;/h10H,1-5H2,(H,12,13);2*1H .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 267.1 and a molecular formula of C7H14Cl2F2N2O2 . It is available in powder form .

Scientific Research Applications

Crystallography and Solid-State Analysis

In the realm of crystallography and the study of solid-state structures, the compound 2,2-difluoro-3-piperazin-1-ylpropanoic acid; dihydrochloride and its analogs have been the subject of research to understand complex molecular arrangements and transformations. For instance, research into the zwitterionic hydrates of a structurally similar compound revealed intricate details about the stability and transformation pathways of solid forms under various conditions such as temperature and pH. This research has implications for the development of pharmaceuticals, offering insights into the molecular-level understanding of drug forms and their behavior under different conditions (Braun et al., 2015).

Synthetic Chemistry and Drug Development

The compound and its derivatives have found applications in synthetic chemistry, particularly in the synthesis of biologically active compounds and chemical scaffolds for combinatorial libraries. An efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from optically active piperazine-2-carboxylic acid dihydrochloride, highlights the utility of this compound in preparing building blocks for more complex molecules. Such synthetic methodologies are crucial for the development of new drugs and therapeutic agents (Gao & Renslo, 2007).

Photochemistry and Reactivity Studies

In photochemistry, the compound's derivatives have been studied for their reactivity under light exposure. Research on the photochemistry of related compounds in aqueous solutions has provided valuable insights into the substitution and decarboxylation processes that these molecules can undergo when irradiated. Such studies have implications for understanding the stability and degradation pathways of pharmaceutical compounds under environmental conditions, which is crucial for drug safety and efficacy (Mella, Fasani, & Albini, 2001).

Antibacterial and Antimicrobial Research

The structural motif of 2,2-difluoro-3-piperazin-1-ylpropanoic acid; dihydrochloride is also present in compounds that have been explored for their antibacterial and antimicrobial properties. Research into difluorinated quinolones, for example, has shown that certain derivatives exhibit broad antibacterial spectra, providing a foundation for the development of new antibacterial agents. Understanding the structure-activity relationships of these compounds can lead to the design of more potent and selective antimicrobial therapies (Hirose et al., 1987).

Properties

IUPAC Name

2,2-difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O2.2ClH/c8-7(9,6(12)13)5-11-3-1-10-2-4-11;;/h10H,1-5H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUBHEIDKYYLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(C(=O)O)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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